5-bromo-3-[(3,7-dimethyl-1-benzofuran-2-yl)methyl]-1-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-3-[(3,7-DIMETHYL-1-BENZOFURAN-2-YL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features both benzofuran and indole moieties These structures are known for their significant biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-[(3,7-DIMETHYL-1-BENZOFURAN-2-YL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of the benzofuran and indole intermediates. One common method involves the Ullman-type coupling of resorcinol with 1-bromo-3,5-dimethoxybenzene to form a biarylether phenol intermediate, which is then transformed into a dimethyl carbamate . The final steps involve cyclization and bromination reactions to introduce the bromo and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-3-[(3,7-DIMETHYL-1-BENZOFURAN-2-YL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Medicine: The compound’s potential biological activities, such as anticancer or antimicrobial properties, make it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 5-BROMO-3-[(3,7-DIMETHYL-1-BENZOFURAN-2-YL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, such as signal transduction or gene expression. The compound’s structure allows it to fit into binding sites on proteins, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which have been used in the treatment of skin diseases such as cancer or psoriasis.
Indole Derivatives: Compounds such as indole-3-acetic acid, a plant hormone, and various synthetic indole derivatives with antiviral, anticancer, and antimicrobial activities.
Uniqueness
5-BROMO-3-[(3,7-DIMETHYL-1-BENZOFURAN-2-YL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of benzofuran and indole moieties, which are both known for their significant biological activities. This dual structure may provide synergistic effects, enhancing the compound’s overall activity and making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C20H18BrNO2 |
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Molecular Weight |
384.3 g/mol |
IUPAC Name |
5-bromo-3-[(3,7-dimethyl-1-benzofuran-2-yl)methyl]-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C20H18BrNO2/c1-11-5-4-6-14-12(2)18(24-19(11)14)10-16-15-9-13(21)7-8-17(15)22(3)20(16)23/h4-9,16H,10H2,1-3H3 |
InChI Key |
VYCZEFIVEUHCKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(O2)CC3C4=C(C=CC(=C4)Br)N(C3=O)C)C |
Origin of Product |
United States |
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